molecular formula C23H25BrN2O5 B5311871 N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine

N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine

货号 B5311871
分子量: 489.4 g/mol
InChI 键: PHJJXXSKPAHAGV-QGOAFFKASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine, commonly known as BML-277, is a small molecule inhibitor that targets the enzyme leucyl-tRNA synthetase (LRS). LRS is an essential enzyme in protein synthesis, and BML-277 has been found to have potential therapeutic applications in cancer and other diseases.

作用机制

BML-277 targets N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine, an essential enzyme in protein synthesis. N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine is responsible for attaching the amino acid leucine to its corresponding tRNA molecule, which is necessary for the production of proteins. BML-277 binds to N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine and inhibits its activity, leading to the disruption of protein synthesis. This disruption activates the UPR, which triggers cell death.
Biochemical and Physiological Effects:
BML-277 has been found to have significant biochemical and physiological effects. In cancer, BML-277 has been shown to inhibit the growth of cancer cells and induce cell death. In addition, BML-277 has been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. BML-277 has also been found to have potential therapeutic applications in other diseases, such as viral infections and neurodegenerative diseases.

实验室实验的优点和局限性

BML-277 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. This allows researchers to study the effects of BML-277 on different cell types and in different disease models. However, one limitation is that BML-277 is not specific to N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine and can also inhibit the activity of other aminoacyl-tRNA synthetases. This can lead to off-target effects and limit the specificity of BML-277.

未来方向

There are several future directions for the study of BML-277. One direction is to further investigate the potential therapeutic applications of BML-277 in cancer and other diseases. This could involve testing BML-277 in different cancer cell lines and disease models to determine its efficacy and specificity. Another direction is to develop more specific inhibitors of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine that do not have off-target effects. This could involve modifying the structure of BML-277 or developing new compounds that target N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine more specifically. Finally, further research is needed to determine the safety and toxicity of BML-277 in humans, which is necessary for its potential use as a therapeutic agent.

合成方法

BML-277 is a synthetic compound that was first described by researchers at the University of California, San Francisco in 2003. The synthesis of BML-277 involves the condensation of 4-bromophenylacetic acid with 2-methoxybenzoyl chloride to form the intermediate 2-(4-bromophenyl)-2-methoxyacetyl chloride. This intermediate is then reacted with N-acetyl-L-leucine to form the final product, BML-277.

科学研究应用

BML-277 has been found to have potential therapeutic applications in cancer and other diseases. In cancer, BML-277 has been shown to inhibit the growth of cancer cells by disrupting protein synthesis. This disruption leads to the activation of the unfolded protein response (UPR), which triggers cell death. BML-277 has also been found to have potential therapeutic applications in other diseases, such as viral infections and neurodegenerative diseases.

属性

IUPAC Name

2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O5/c1-14(2)12-19(23(29)30)26-22(28)18(13-15-8-10-16(24)11-9-15)25-21(27)17-6-4-5-7-20(17)31-3/h4-11,13-14,19H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJJXXSKPAHAGV-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。